Cas no 2138195-03-4 (7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
- 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
- 2138195-03-4
- EN300-1076719
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- Inchi: 1S/C12H13NOS/c1-8-4-7-15-12(8)10-11-9(2-5-13-10)3-6-14-11/h3-4,6-7,10,13H,2,5H2,1H3
- InChI Key: UGQMYGZIJUXPOD-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C1C2=C(C=CO2)CCN1
Computed Properties
- Exact Mass: 219.07178521g/mol
- Monoisotopic Mass: 219.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 53.4Ų
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1076719-0.05g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
| Enamine | EN300-1076719-0.1g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
| Enamine | EN300-1076719-0.25g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
| Enamine | EN300-1076719-0.5g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
| Enamine | EN300-1076719-1.0g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 1g |
$1343.0 | 2023-06-10 | ||
| Enamine | EN300-1076719-2.5g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
| Enamine | EN300-1076719-5.0g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 5g |
$3894.0 | 2023-06-10 | ||
| Enamine | EN300-1076719-10.0g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 10g |
$5774.0 | 2023-06-10 | ||
| Enamine | EN300-1076719-1g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 1g |
$1057.0 | 2023-10-28 | |
| Enamine | EN300-1076719-5g |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138195-03-4 | 95% | 5g |
$3065.0 | 2023-10-28 |
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
Introduction to 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138195-03-4)
7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine, identified by its CAS number 2138195-03-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the class of fused ring systems, combining a thiophene moiety with a furo[2,3-c]pyridine core, which suggests potential interactions with biological targets of interest. The presence of a 3-methylthiophen-2-yl substituent further enhances its structural diversity and may contribute to its binding affinity and selectivity in biological assays.
The synthesis and characterization of 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine have been the subject of extensive research efforts aimed at exploring its pharmacological properties. The compound’s framework is reminiscent of many bioactive molecules that have been investigated for their potential therapeutic applications. Specifically, the fusion of a thiophene ring with a pyridine scaffold is a motif frequently encountered in drug candidates targeting neurological and inflammatory disorders. The structural features of this compound make it an attractive scaffold for further derivatization and optimization.
In recent years, there has been growing interest in the development of small molecules that modulate neurotransmitter systems and inflammatory pathways. The furo[2,3-c]pyridine core is particularly noteworthy due to its ability to engage with various biological receptors and enzymes. For instance, derivatives of this scaffold have been explored for their potential in treating conditions such as depression, anxiety, and chronic pain. The addition of a 3-methylthiophen-2-yl group introduces additional electronic and steric features that can fine-tune the compound’s interaction with biological targets. This modification has been shown to enhance binding affinity in certain cases while maintaining or improving selectivity over off-target receptors.
The pharmacological evaluation of 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine has revealed promising preliminary findings. In vitro studies have demonstrated that this compound exhibits moderate activity against certain enzyme targets relevant to neurological disorders. The thiophene ring is known to interact with aromatic hydrophobic pockets in proteins, while the pyridine moiety can engage in hydrogen bonding interactions. These characteristics make it an intriguing candidate for further investigation into its potential as a lead compound for drug development.
One particularly exciting aspect of this compound is its potential role in modulating inflammatory pathways. Inflammatory processes are central to the pathogenesis of numerous diseases, including autoimmune disorders and neurodegenerative conditions. The structural features of 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine suggest that it may interact with key inflammatory mediators or signaling cascades. Recent studies have highlighted the importance of targeting these pathways for therapeutic intervention. The compound’s ability to modulate inflammatory responses could make it a valuable asset in the development of novel anti-inflammatory agents.
The synthetic approach to 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include cyclization reactions to form the fused heterocyclic system and functional group transformations to introduce the desired substituents. The synthesis has been optimized for high yield and purity, ensuring that subsequent pharmacological studies are conducted on material of consistent quality. Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one, facilitating their rapid progression into drug discovery pipelines.
The chemical properties of 7-(3-methylthiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine have been thoroughly characterized using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses have provided valuable insights into the compound’s structure and conformational preferences. Additionally, computational studies have been employed to model the molecule’s interactions with biological targets at an atomic level. These computational approaches help predict binding affinities and identify key residues involved in receptor interactions.
In conclusion,7-(3-methylthiophen-2-yl)-4H,5 H,6 H,7 H-furo[2, 3-*c*]pyridine (CAS No. 2138195-03-4) represents a structurally intriguing molecule with significant potential for further exploration in medicinal chemistry. Its unique scaffold combines elements known to interact with biological targets relevant to neurological and inflammatory disorders, making it an attractive candidate for drug development programs aimed at addressing unmet medical needs.
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